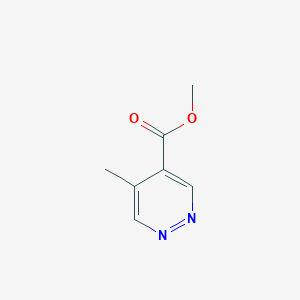

Methyl 5-methylpyridazine-4-carboxylate

Description

Historical Context of Pyridazine Chemistry

The historical development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth century, establishing foundational principles that continue to influence modern synthetic methodologies. Fischer's investigation of the indole synthesis inadvertently led to the first preparation of pyridazine derivatives through the condensation of phenylhydrazine with levulinic acid, marking a seminal moment in heterocyclic chemistry. This early work demonstrated the feasibility of constructing the pyridazine ring system through strategic condensation reactions, establishing precedents for subsequent synthetic approaches.

The subsequent development of pyridazine chemistry throughout the twentieth century was characterized by systematic exploration of synthetic routes and fundamental chemical properties. The parent heterocycle was initially prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation processes. However, more practical synthetic routes emerged through the utilization of maleic hydrazide as a starting material, providing improved access to this otherwise esoteric compound family. These methodological advances facilitated broader investigation of pyridazine derivatives and their potential applications.

The evolution of pyridazine chemistry accelerated significantly during the latter half of the twentieth century, driven by recognition of the unique physicochemical properties inherent in the diazine ring system. Researchers began to appreciate the distinctive characteristics imparted by the adjacent nitrogen atoms, including weak basicity, high dipole moments, and robust hydrogen-bonding capacity. These properties distinguished pyridazines from other heterocyclic systems and suggested potential advantages in molecular recognition applications.

Contemporary pyridazine chemistry has been shaped by advances in synthetic methodology and computational modeling, enabling more sophisticated approaches to structure-activity relationship studies. The development of efficient synthetic routes to substituted pyridazines, including compounds such as methyl 5-methylpyridazine-4-carboxylate, has facilitated systematic exploration of this chemical space. Modern synthetic strategies often employ condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines, providing versatile access to diversely substituted pyridazine derivatives.

Classification within Diazine Compounds

This compound belongs to the diazine family of heterocyclic compounds, which are formally derived from benzene through replacement of two ring carbon atoms with nitrogen atoms. The diazine classification encompasses three distinct isomeric forms, differentiated by the relative positioning of the nitrogen atoms within the six-membered ring system. Pyridazine represents the 1,2-diazine isomer, characterized by adjacent nitrogen atoms, while pyrimidine and pyrazine correspond to the 1,3-diazine and 1,4-diazine isomers, respectively.

The structural classification of pyridazines within the broader heterocyclic framework reveals important distinctions in chemical behavior and physical properties. The adjacent positioning of nitrogen atoms in pyridazines creates unique electronic characteristics not observed in the other diazine isomers. This arrangement results in significant dipole moments and enhanced π-π stacking interactions, contributing to distinctive molecular recognition properties. The electronic environment also influences reactivity patterns, with pyridazines exhibiting different substitution and functionalization behaviors compared to pyrimidines and pyrazines.

Within the pyridazine subclass, this compound represents a highly substituted derivative featuring both alkyl and ester functional groups. The compound incorporates a methyl substituent at position 5 and a carboxylate ester at position 4, creating a specific substitution pattern that influences both chemical reactivity and biological activity. This substitution pattern places the compound within the category of polysubstituted pyridazines, distinguishing it from simpler derivatives such as the parent pyridazine or monosubstituted analogs.

The classification of pyridazine derivatives extends beyond simple structural considerations to encompass functional classifications based on biological activity and synthetic utility. This compound functions as both a synthetic intermediate and a potential bioactive compound, reflecting the dual utility common among heterocyclic building blocks. The presence of the ester functionality provides opportunities for further chemical elaboration, while the methylated pyridazine core contributes to potential biological activity through interaction with various molecular targets.

Fundamental Properties and Chemical Identity

This compound exhibits distinctive chemical and physical properties that reflect its heterocyclic structure and substitution pattern. The compound possesses the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 daltons, placing it within the range typical for small-molecule pharmaceutical intermediates. The Chemical Abstracts Service registry number 1363383-02-1 provides unique identification for this specific compound within chemical databases and literature.

The physical properties of this compound include a melting point range of 63-69°C, indicating moderate crystalline stability under standard conditions. The compound exists as a solid at room temperature, with storage recommendations typically specifying refrigerated conditions at 2-8°C to maintain chemical integrity. Solubility characteristics suggest limited water solubility, consistent with the presence of both hydrophilic and lipophilic structural elements. The compound demonstrates solubility in organic solvents commonly employed in synthetic chemistry and pharmaceutical research.

Spectroscopic identification of this compound relies on characteristic signatures in nuclear magnetic resonance and mass spectrometry analyses. The compound's Simplified Molecular Input Line Entry System notation is recorded as COC(=O)C1=C(C)C=NN=C1, providing a standardized representation of its molecular structure. The International Chemical Identifier key MFCD23105876 serves as an additional molecular identifier across various chemical databases.

The electronic structure of this compound reflects the influence of both the pyridazine ring system and the substituent groups. The adjacent nitrogen atoms contribute to electron deficiency within the aromatic ring, influencing reactivity toward nucleophilic and electrophilic reagents. The ester functionality introduces additional electronic effects, with the carbonyl group serving as an electron-withdrawing substituent that further modulates the electronic distribution within the molecule.

Chemical stability considerations for this compound encompass both thermal and hydrolytic stability under various conditions. The ester functionality represents a potential site for hydrolysis under basic or acidic conditions, requiring appropriate storage and handling protocols. The pyridazine ring system generally exhibits good chemical stability, though specific substitution patterns may influence susceptibility to oxidation or other degradation pathways.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its representative position within the expanding field of pyridazine-based drug discovery and chemical biology. Pyridazine derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities that span antimicrobial, anti-inflammatory, anticancer, and cardiovascular applications. The unique physicochemical properties of the pyridazine ring system, including weak basicity and high dipole moments, contribute to favorable drug-like characteristics and enhanced molecular recognition capabilities.

Recent pharmaceutical developments have highlighted the growing importance of pyridazine-containing compounds in clinical applications. The approval of relugolix and deucravacitinib as the first Food and Drug Administration-approved drugs incorporating pyridazine rings represents a milestone achievement that validates the therapeutic potential of this heterocyclic class. These approvals have stimulated increased interest in pyridazine chemistry and motivated expanded research into related derivatives, including compounds such as this compound.

The synthetic accessibility and versatility of this compound contribute to its research significance as a building block for more complex molecular architectures. The presence of both methyl and ester substituents provides multiple sites for further functionalization, enabling the preparation of diverse analogs for structure-activity relationship studies. Synthetic methodologies for pyridazine construction have evolved to provide efficient access to such substituted derivatives, facilitating their incorporation into medicinal chemistry programs.

The compound's role in current research extends beyond simple synthetic utility to encompass mechanistic studies of pyridazine reactivity and biological activity. Investigations of pyridazine derivatives have revealed interesting structure-activity relationships that inform rational drug design approaches. The specific substitution pattern present in this compound provides opportunities to explore the influence of methyl and ester groups on biological activity and pharmacological properties.

The research significance of pyridazine derivatives, including this compound, also encompasses their potential applications in areas beyond traditional pharmaceutical research. These compounds have demonstrated utility in agrochemical applications, with several pyridazine-containing herbicides achieving commercial success. The versatility of the pyridazine scaffold suggests potential for development in other areas, including materials science and chemical biology applications.

Current Research Landscape

The contemporary research landscape surrounding this compound and related pyridazine derivatives reflects a dynamic field characterized by diverse therapeutic targets and innovative synthetic approaches. Recent publications demonstrate sustained interest in pyridazine-based drug discovery, with particular emphasis on anticancer applications and enzyme inhibition studies. The period between 2020 and 2024 has witnessed significant advances in understanding structure-activity relationships for pyridazine derivatives targeting various biological processes involved in cancer onset and progression.

Current synthetic methodologies for accessing pyridazine derivatives have advanced considerably, with recent reports describing novel approaches to fused pyridazine systems. The development of strategies involving Diaza-Wittig reactions as key steps has provided new pathways to complex pyridazine architectures, expanding the chemical space available for biological evaluation. These synthetic advances directly impact the accessibility of compounds such as this compound and enable systematic exploration of related analogs.

Anti-inflammatory research represents another active area within the current pyridazine research landscape. Recent investigations have explored pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential anti-inflammatory agents through cyclooxygenase inhibition. Compound 7c from these studies demonstrated significant inhibition of ear edema and showed dual cyclooxygenase-1 and cyclooxygenase-2 inhibitory activity, illustrating the therapeutic potential of pyridazine-based approaches to inflammation control.

The research focus on pyridazine derivatives as privileged scaffolds has intensified, with comprehensive reviews highlighting their applications across multiple therapeutic areas. The wide spectrum of biological activities exhibited by pyridazine derivatives encompasses antimicrobial, anticonvulsant, and antihypertensive properties, reflecting the versatility of this heterocyclic framework. Contemporary research programs increasingly recognize the unique physicochemical properties of pyridazines and their potential advantages in addressing specific drug discovery challenges.

Emerging research trends also encompass the development of pyridazine derivatives as enzyme inhibitors targeting various biological pathways. Recent work has explored pyridazine-containing compounds as inhibitors of glutaminase 1, tropomyosin receptor kinases, and bromodomain-containing proteins, representing diverse approaches to cancer therapy. These investigations demonstrate the continued evolution of pyridazine chemistry toward increasingly sophisticated biological targets and therapeutic applications.

The current research landscape also reflects growing interest in understanding the molecular recognition properties of pyridazine derivatives and their interactions with biological targets. Advanced computational studies and molecular docking investigations provide insights into the structural features responsible for biological activity, informing rational design approaches for new pyridazine-based therapeutics. These mechanistic investigations complement synthetic efforts and contribute to more efficient drug discovery processes within the pyridazine chemical space.

Properties

IUPAC Name |

methyl 5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQBLDYLPVQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylpyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyridazine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyridazine.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine-4-carboxylic acid derivatives, while reduction can produce various reduced pyridazine compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methylpyridazine-4-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable scaffold in drug development.

Enzyme Studies

Research utilizing this compound has focused on enzyme interactions, particularly regarding metabolic pathways. By examining how this compound interacts with enzymes, researchers gain insights into drug metabolism and efficacy, which are vital for developing new therapeutic agents.

Case Study: Inhibition of Matrix Metalloproteinases

A notable study demonstrated that this compound effectively inhibits MMP-13. This enzyme is involved in the degradation of extracellular matrix components, and its inhibition could potentially mitigate cancer metastasis by preserving tissue integrity .

Agrochemical Applications

In addition to its medicinal uses, this compound is being explored for its potential in agrochemical formulations. Its chemical properties may contribute to the development of new pesticides or herbicides that are more effective or environmentally friendly.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique properties of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Pyridazine core with methyl substitution | Inhibitor of MMP-13; potential neuroprotective effects |

| Methyl 3-fluoro-5-methylpyridine-4-carboxylate | Pyridine core with fluorine and methyl substitutions | Inhibitor of multiple MMPs; potential anti-cancer agent |

| 3-Fluoropyridine-4-carboxylic acid | Simple pyridine structure | Moderate antibacterial activity |

Future Research Directions

Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:

- Neuroprotective Properties : Preliminary studies suggest that this compound may reduce neurotoxicity linked to certain chemotherapeutic agents, indicating its potential utility in enhancing treatment safety profiles.

- Synthesis of Derivatives : Investigating derivatives could yield compounds with improved efficacy or reduced side effects, broadening the therapeutic applications of this scaffold.

Mechanism of Action

The mechanism of action of Methyl 5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine-Based Derivatives

Pyridazine derivatives share the six-membered aromatic ring with two adjacent nitrogen atoms but differ in substituents, influencing reactivity and applications:

Key Insights :

- This compound ’s ester group enables nucleophilic substitution or hydrolysis, contrasting with the amine (basic) or carboxylic acid (acidic) groups in analogs.

- Chlorinated derivatives (e.g., 4,6-dichloro-3-methylpyridazine) are more reactive in coupling reactions, while oxo/carboxylic acid variants exhibit polar interactions.

Heterocyclic Esters: Thiazole and Thiazolo Derivatives

Thiazole-based esters differ in ring structure and electronic properties:

Key Insights :

- Fused systems like thiazolo-pyridine (Methyl thiazolo[5,4-b]pyridine-2-carboxylate) offer planar structures for material science applications.

Methyl Esters in Diverse Contexts

Methyl esters vary widely in complexity and applications:

Key Insights :

Biological Activity

Methyl 5-methylpyridazine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique pyridazine structure, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 345.9 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that the compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Mechanism : The antimicrobial effects are believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound may inhibit the growth of cancer cells through multiple mechanisms, including:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to reduced cell viability.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

- Anticancer Activity :

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to key enzymes involved in metabolic pathways, inhibiting their function and disrupting cellular processes.

- Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

This compound shares structural similarities with other pyridazine derivatives, which have also been studied for their biological activities. Below is a comparison table highlighting key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Strong | Moderate | Unique substitution pattern on pyridazine |

| Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate | Moderate | Strong | Chlorine substituents enhance reactivity |

| Methyl 4-methyl-5-nitropyridine-2-carboxylate | Weak | Moderate | Nitro group may influence electronic properties |

Q & A

Q. What are the common synthetic routes for Methyl 5-methylpyridazine-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multicomponent reactions (e.g., Biginelli-like condensations) or stepwise functionalization of pyridazine derivatives. For example, cyclocondensation of substituted aldehydes with thioureas or urea derivatives under acidic conditions can yield the core structure. Optimization includes adjusting stoichiometry, catalysts (e.g., HCl or p-TsOH), and reaction temperatures (80–120°C) to improve yield and purity. Solvent choice (e.g., ethanol or DMF) and microwave-assisted methods may enhance reaction efficiency . Post-synthetic esterification or methylation steps can introduce the carboxylate methyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and carbonyl signals (δ 165–170 ppm).

- IR : Stretching vibrations for C=O (1700–1750 cm) and C-N (1250–1350 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 183.1).

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for structural validation .

Q. What crystallographic software tools are recommended for structural determination of this compound?

- Methodological Answer : Use SHELX (e.g., SHELXL for refinement) to process diffraction data. Key parameters include:

- R-factors : Aim for and .

- Hydrogen Bonding : Define using ORTEP-3 for graphical visualization of intermolecular interactions.

- Thermal Motion : Apply anisotropic displacement parameters for non-H atoms. Validate via PLATON for symmetry checks .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental hydrogen bonding data be resolved for this compound?

- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bond motifs (e.g., or ) and compare with DFT-calculated bond distances/angles. Discrepancies often arise from crystal packing effects or solvent inclusion. Employ Hirshfeld surface analysis to quantify intermolecular contacts and refine force fields in molecular dynamics simulations .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carbonyl carbon).

- Fukui Indices : Calculate values to predict nucleophilic attack susceptibility.

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Q. How to design experiments to study tautomeric behavior under varying pH?

- Methodological Answer :

- pH Titration : Monitor tautomer ratios via -NMR chemical shift changes (e.g., keto-enol equilibria).

- UV-Vis Spectroscopy : Track absorbance changes at λ ~300 nm for tautomer-specific transitions.

- Crystallography at Multiple pHs : Co-crystallize with buffers (e.g., phosphate at pH 5–9) to capture tautomeric states. Use Mercury CSD to analyze bond length variations .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.